4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide
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Overview
Description
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide is a chemical compound known for its unique structure and properties It features a naphthalene ring substituted with a difluoroethoxy group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide typically involves the reaction of naphthalene derivatives with difluoroethanol and sulfonamide precursors. One common method includes the use of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride as an intermediate . This intermediate can be prepared by reacting naphthalene-1-sulfonyl chloride with difluoroethanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, reduced sulfonamide derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The difluoroethoxy group may enhance the compound’s stability and reactivity, contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride: This compound is a precursor in the synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide.
Naphthalene-1-sulfonamide: A simpler analog without the difluoroethoxy group.
Difluoroethoxybenzene derivatives: Compounds with similar difluoroethoxy substitution but different core structures.
Uniqueness
This compound stands out due to the combination of its naphthalene core, difluoroethoxy group, and sulfonamide functionality. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications .
Properties
Molecular Formula |
C12H11F2NO3S |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H11F2NO3S/c13-12(14)7-18-10-5-6-11(19(15,16)17)9-4-2-1-3-8(9)10/h1-6,12H,7H2,(H2,15,16,17) |
InChI Key |
FABIPIDDQIBYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)OCC(F)F |
Origin of Product |
United States |
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